molecular formula C26H27N9O2 B11558629 6-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

6-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11558629
M. Wt: 497.6 g/mol
InChI Key: QXRDAKXPDULQST-JVWAILMASA-N
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Description

6-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups such as dimethylamino, nitrophenyl, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the condensation of 4-(dimethylamino)benzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Cyclization to form the triazine ring: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form the triazine ring.

    Substitution reactions: The triazine ring is further functionalized by reacting with 3,4-dimethylaniline and 4-nitroaniline under controlled conditions to introduce the dimethylphenyl and nitrophenyl groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

6-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Research: The compound serves as a building block for the synthesis of other complex molecules and is used in various chemical reactions to study reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell division. Additionally, it can bind to specific proteins, altering their activity and leading to various cellular effects.

Comparison with Similar Compounds

Similar Compounds

    6-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE: Lacks the nitrophenyl group, resulting in different chemical properties and reactivity.

    6-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE: Lacks the dimethylphenyl group, affecting its interaction with biological targets.

Uniqueness

The presence of both dimethylphenyl and nitrophenyl groups in 6-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H27N9O2

Molecular Weight

497.6 g/mol

IUPAC Name

2-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C26H27N9O2/c1-17-5-8-21(15-18(17)2)29-25-30-24(28-20-9-13-23(14-10-20)35(36)37)31-26(32-25)33-27-16-19-6-11-22(12-7-19)34(3)4/h5-16H,1-4H3,(H3,28,29,30,31,32,33)/b27-16+

InChI Key

QXRDAKXPDULQST-JVWAILMASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC=C(C=C4)N(C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=C(C=C4)N(C)C)C

Origin of Product

United States

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